molecular formula C14H16O4 B101622 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro- CAS No. 16709-50-5

2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-

Cat. No. B101622
CAS RN: 16709-50-5
M. Wt: 248.27 g/mol
InChI Key: DGMTZMCDDBNVPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex dione compounds has been a subject of interest due to their potential applications in various fields, including medicinal chemistry. One such compound is the benzo[1,2:4,5]dicycloheptene-1,9-dione, which was synthesized from a [4+6]-cycloaddition product. The starting material, 3,4-bis(methylene)-7,7-dibromobicyclo-[4.1.0]heptane, reacted with tropone to form an adduct. This adduct underwent transformation into epoxides, which were then treated with trifluoroacetic acid to yield the 3,14-dione. The final transformation to benzo[1,2:4,5]dicycloheptene-1,9-dione was achieved by two methods: heating with trichloroacetic acid and DDQ in toluene or through bromination followed by heating in DMF .

Molecular Structure Analysis

The molecular structure of benzo[1,2:4,5]dicycloheptene-1,9-dione is characterized by its dione functional groups, which are susceptible to protonation. When exposed to coned sulfuric acid, the compound forms a bis(hydroxytropylium) dication. This indicates that the dione can be protonated at different positions, with a preference for protonation at the C-9 carbonyl oxygen (>80%) over the C-1 carbonyl oxygen (<40%) when in deuteriochloroform containing trifluoroacetic acid .

Chemical Reactions Analysis

The chemical reactivity of benzo[1,2:4,5]dicycloheptene-1,9-dione is highlighted by its protonation behavior. The differential protonation at the carbonyl oxygens suggests a level of regioselectivity that could be exploited in further chemical transformations. The ability to form a dication under specific conditions could also be indicative of potential interactions with other molecules, which may be relevant in the context of its biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of benzo[1,2:4,5]dicycloheptene-1,9-dione are not detailed in the provided papers, the general properties of such dione compounds can be inferred. Diones typically have high melting points and may exhibit different solubility profiles depending on the substituents present on the dione ring. The presence of electron-withdrawing groups such as carbonyls can affect the acidity and reactivity of the compound .

The study described in the first paper provides a detailed synthetic route for the production of benzo[1,2:4,5]dicycloheptene-1,9-dione, which is a valuable contribution to the field of synthetic organic chemistry. The paper does not mention specific case studies, but the methods developed could be applied to the synthesis of other complex organic molecules. The second paper, while not directly related to the compound , discusses the synthesis and antitumor activities of benzo[g]quinoxaline-5,10-diones, which are structurally related to the compound of interest. This suggests that the compound synthesized in the first paper may also possess interesting biological properties worth exploring .

Scientific Research Applications

Chromophore-Modified Antitumor Anthracenediones

Research has explored the effects of introducing heteroatoms into the anthracene-9,10-dione chromophore, related to the antitumor agents ametantrone and mitoxantrone. Novel compounds synthesized in this category showed cytotoxic activity against human tumor cell lines, suggesting potential for cancer treatment (Gandolfi et al., 1995).

Anthraquinone-Based Anticancer Agents

The anthracene-9,10-dione derivatives, including anthracycline antibiotics, have been significant in cancer chemotherapy. Studies have focused on discovering anthracene-9,10-diones with enhanced properties, contributing to the development of new anticancer drugs (Tikhomirov et al., 2017).

Synthesis and Antimicrobial Evaluation of Bicyclomycin Analogues

Novel bicyclomycin analogues, derived from the basic structure of 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione, have been synthesized and evaluated for antimicrobial activity. This research has implications for developing new antibiotics (Williams et al., 1985).

Anticancer Activity and Stability of Benzimidazole-4,7-dione Derivatives

Benzimidazole-4,7-dione derivatives have been developed as potential anticancer substances, with studies focusing on their stability and antiproliferative effects under different conditions, highlighting their potential in cancer treatment (Błaszczak-Świątkiewicz et al., 2013).

Pixantrone: Beyond Anthracyclines in Cancer Treatment

Pixantrone, a novel aza-anthracenedione, has been developed to retain the antitumor activity of anthracyclines while avoiding cardiotoxicity. Its unique pharmacological and toxicological mechanisms of action differentiate it from other anthracycline-like drugs (Menna et al., 2016).

Synthesis and Antimicrobial Activity of Benzimidazole Derivatives

Research on the synthesis of new compounds containing benzoimidazole moiety and their antimicrobial activities has contributed to the development of new antimicrobial agents. These studies highlight the role of benzoimidazole derivatives in combating various bacterial and fungal infections (El-Meguid, 2014).

properties

IUPAC Name

3,10-dioxabicyclo[10.4.0]hexadeca-1(16),12,14-triene-2,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMTZMCDDBNVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCOC(=O)C2=CC=CC=C2C(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066104
Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-

CAS RN

16709-50-5
Record name 3,4,5,6,7,8-Hexahydro-2,9-benzodioxacyclododecin-1,10-dione
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Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Record name 2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
Source EPA DSSTox
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Record name 3,4,5,6,7,8-hexahydrobenzo-2,9-dioxacyclododecin-1,10-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,9-Benzodioxacyclododecin-1,10-dione, 3,4,5,6,7,8-hexahydro-
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Reactant of Route 6
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Citations

For This Compound
1
Citations
T Netzeva, A Worth - European Commission., Italy, 2007 - core.ac.uk
This report presents the preliminary results from a (Q) SAR investigation of the acute toxicity to fish (fathead minnow) for a dataset of phthalate esters. A chemical set of 341 phthalates …
Number of citations: 6 core.ac.uk

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